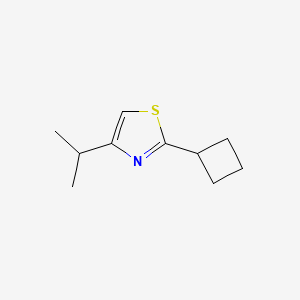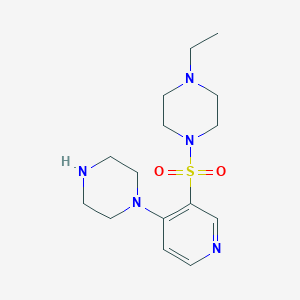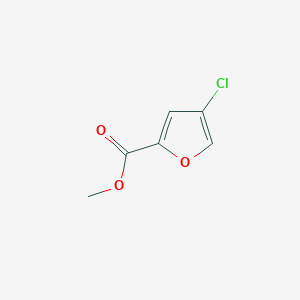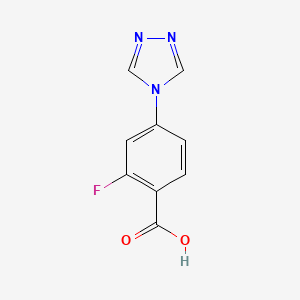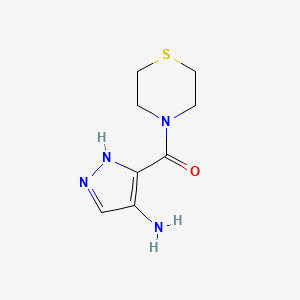
(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone is a heterocyclic compound that features both a pyrazole and a thiomorpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone typically involves the reaction of 4-amino-1H-pyrazole with thiomorpholine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters, such as temperature, solvent choice, and reaction time, would be crucial for efficient industrial production.
化学反应分析
Types of Reactions
(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
科学研究应用
(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- (3-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone
- 1H-Pyrazolo[3,4-b]pyridines
- (3-amino-1H-pyrazol-4-yl)phenylMethanone
Uniqueness
(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone is unique due to the presence of both a pyrazole and a thiomorpholine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C8H12N4OS |
|---|---|
分子量 |
212.27 g/mol |
IUPAC 名称 |
(4-amino-1H-pyrazol-5-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C8H12N4OS/c9-6-5-10-11-7(6)8(13)12-1-3-14-4-2-12/h5H,1-4,9H2,(H,10,11) |
InChI 键 |
HHTXHYYDPWWHSZ-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1C(=O)C2=C(C=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


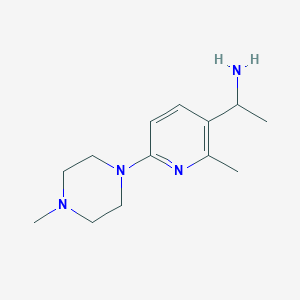
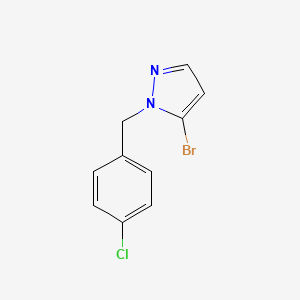
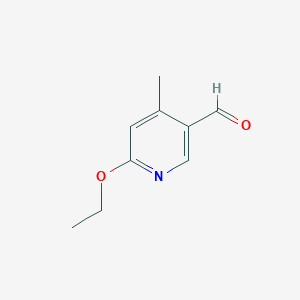
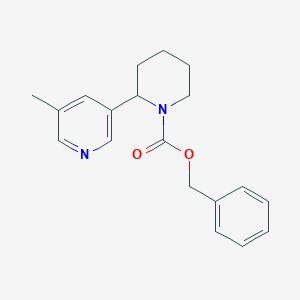
![3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15058011.png)
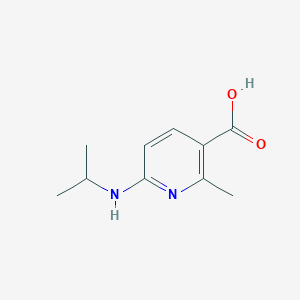
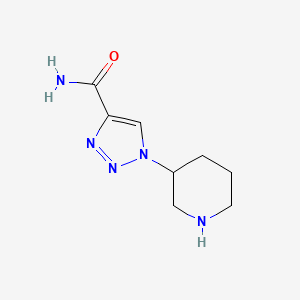
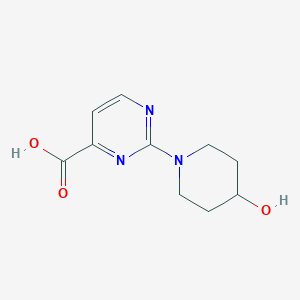
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B15058030.png)
